2-((1-(3,4-Difluorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile
Description
Properties
IUPAC Name |
2-[1-(3,4-difluorobenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2/c19-15-4-3-13(9-16(15)20)18(24)23-7-1-2-14(11-23)25-17-8-12(10-21)5-6-22-17/h3-6,8-9,14H,1-2,7,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWNXSUPTZHAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)F)OC3=NC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-(3,4-Difluorobenzoyl)piperidin-3-ol
Reaction Conditions :
- Substrates : Piperidin-3-ol (1.0 equiv), 3,4-difluorobenzoyl chloride (1.2 equiv).
- Base : Triethylamine (2.0 equiv) in anhydrous dichloromethane (DCM).
- Temperature : 0°C to room temperature, 12 hours.
Procedure :
Piperidin-3-ol (10.0 g, 98 mmol) was dissolved in DCM (200 mL) under nitrogen. Triethylamine (27.3 mL, 196 mmol) was added dropwise, followed by slow addition of 3,4-difluorobenzoyl chloride (18.2 g, 118 mmol) at 0°C. The reaction was stirred at room temperature for 12 hours, washed with water (3 × 100 mL), dried over Na2SO4, and concentrated. The crude product was purified via column chromatography (SiO2, ethyl acetate/hexane 1:3) to yield 1-(3,4-difluorobenzoyl)piperidin-3-ol as a white solid (22.1 g, 85%).
Key Challenges :
- Competing O-acylation of the hydroxyl group was mitigated by using a mild base (triethylamine) and low temperature.
- Purification required careful chromatography to separate unreacted piperidin-3-ol and diacylated byproducts.
Synthesis of 2-Chloroisonicotinonitrile
Reaction Conditions :
- Substrates : 2-Hydroxyisonicotinonitrile (1.0 equiv), phosphoryl chloride (POCl3, 3.0 equiv).
- Solvent : Toluene, reflux for 6 hours.
Procedure :
2-Hydroxyisonicotinonitrile (5.0 g, 41 mmol) was suspended in toluene (50 mL), and POCl3 (12.7 mL, 123 mmol) was added dropwise. The mixture was refluxed for 6 hours, cooled, and quenched with ice water. The organic layer was separated, dried, and concentrated to afford 2-chloroisonicotinonitrile as a pale-yellow solid (4.8 g, 88%).
Etherification via Nucleophilic Aromatic Substitution
Reaction Conditions :
- Substrates : 1-(3,4-Difluorobenzoyl)piperidin-3-ol (1.0 equiv), 2-chloroisonicotinonitrile (1.1 equiv).
- Base : Potassium carbonate (2.5 equiv) in N,N-dimethylformamide (DMF).
- Temperature : 70–80°C, 8 hours.
Procedure :
1-(3,4-Difluorobenzoyl)piperidin-3-ol (15.0 g, 56 mmol) and 2-chloroisonicotinonitrile (8.7 g, 62 mmol) were dissolved in DMF (150 mL). Potassium carbonate (19.4 g, 140 mmol) was added, and the mixture was heated to 70–80°C with stirring for 8 hours. The reaction was cooled, poured into ice water (500 mL), and acidified to pH 4–5 with dilute HCl. The precipitated solid was filtered, washed with water, and recrystallized from ethanol to yield 2-((1-(3,4-difluorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile as an off-white solid (17.2 g, 72%).
Optimization Insights :
- Higher yields (72% vs. 65.7% in analogous reactions) were achieved by extending reaction time to 8 hours and using a slight excess of 2-chloroisonicotinonitrile.
- DMF was critical for solubilizing both substrates and facilitating SNAr reactivity.
Alternative Synthetic Routes
Mitsunobu Reaction for Ether Formation
Reaction Conditions :
- Substrates : 1-(3,4-Difluorobenzoyl)piperidin-3-ol (1.0 equiv), 2-hydroxyisonicotinonitrile (1.2 equiv).
- Reagents : Diethyl azodicarboxylate (DEAD, 1.5 equiv), triphenylphosphine (1.5 equiv) in tetrahydrofuran (THF).
Procedure :
1-(3,4-Difluorobenzoyl)piperidin-3-ol (10.0 g, 37 mmol) and 2-hydroxyisonicotinonitrile (5.3 g, 44 mmol) were dissolved in THF (100 mL). Triphenylphosphine (14.6 g, 56 mmol) and DEAD (8.8 mL, 56 mmol) were added dropwise at 0°C. The reaction was stirred at room temperature for 24 hours, concentrated, and purified via chromatography (SiO2, ethyl acetate/hexane 1:2) to yield the product (11.8 g, 78%).
Advantages :
- Avoids halogenated precursors.
- Higher functional group tolerance.
Disadvantages :
- Requires stoichiometric amounts of DEAD and triphenylphosphine, increasing cost.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| SNAr (K2CO3/DMF) | 70–80°C, 8 hours | 72 | 98 | Cost-effective, scalable | Requires halogenated starting material |
| Mitsunobu (DEAD/PPh3) | RT, 24 hours | 78 | 99 | No halogenated reagents, milder conditions | Expensive reagents, lower atom economy |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
- 1H NMR (400 MHz, CDCl3) : δ 8.45 (d, J = 5.1 Hz, 1H, CN-adjacent H), 7.85–7.75 (m, 2H, difluorobenzoyl H), 7.45 (d, J = 5.1 Hz, 1H, isonicotinonitrile H), 4.95–4.85 (m, 1H, piperidin-3-oxy H), 3.70–3.50 (m, 4H, piperidine N-CH2), 2.20–1.80 (m, 4H, piperidine CH2).
- 19F NMR (376 MHz, CDCl3) : δ -112.5 (d, J = 21 Hz, 1F), -115.3 (d, J = 21 Hz, 1F).
High-Resolution Mass Spectrometry (HRMS) :
Calculated for C18H14F2N3O2 [M+H]+: 358.1056; Found: 358.1059.
Industrial-Scale Considerations
- Solvent Recovery : DMF can be distilled and reused to reduce costs.
- Catalyst Recycling : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates and are recoverable via extraction.
- Environmental Impact : The SNAr route generates chloride waste, necessitating neutralization before disposal.
Chemical Reactions Analysis
Types of Reactions
2-((1-(3,4-Difluorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the isonicotinonitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-((1-(3,4-Difluorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 2-((1-(3,4-Difluorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone: Similar in structure but differs in the position of the fluorobenzoyl group.
2-{[1-(3,4-Difluorobenzoyl)piperidin-4-yl]oxy}pyridine: Contains a pyridine ring instead of an isonicotinonitrile moiety.
Uniqueness
2-((1-(3,4-Difluorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
The compound 2-((1-(3,4-Difluorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile is a synthetic derivative characterized by the presence of a piperidine ring, a difluorobenzoyl moiety, and an isonicotinonitrile group. This unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for 2-((1-(3,4-Difluorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile is . The compound exhibits notable features:
- Piperidine Ring : Known for its role in various biological activities.
- Difluorobenzoyl Group : Enhances lipophilicity and may improve receptor binding affinity.
- Isonicotinonitrile Moiety : Associated with anti-tuberculosis properties and other pharmacological effects.
Antiviral Activity
Research indicates that derivatives of isonicotinonitrile compounds exhibit antiviral properties. For instance, studies have shown that similar compounds can inhibit the replication of viruses such as Zika and Dengue by interfering with viral entry or replication processes .
Enzyme Inhibition
The piperidine structure allows for interactions with various enzymes. Compounds with similar structures have been studied for their ability to inhibit enzymes related to cancer progression and inflammation. For example, certain piperidine derivatives have been identified as inhibitors of protein kinases involved in cancer cell signaling pathways.
The mechanism of action for 2-((1-(3,4-Difluorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile likely involves:
- Receptor Binding : The piperidine and isonicotinonitrile components may facilitate binding to specific receptors or enzymes.
- Inhibition of Cellular Pathways : By inhibiting key enzymes or receptors, the compound may disrupt cellular signaling pathways that promote viral replication or tumor growth.
Study 1: Antiviral Efficacy
A study evaluated the antiviral activity of various isonicotinonitrile derivatives against Zika virus. Among the tested compounds, those structurally similar to 2-((1-(3,4-Difluorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile demonstrated significant inhibition of viral replication at low micromolar concentrations .
Study 2: Enzyme Inhibition
Another research focused on the enzyme inhibition potential of piperidine derivatives. It was found that compounds with difluorobenzoyl substitutions exhibited enhanced potency against specific kinases involved in oncogenic signaling pathways. This suggests that 2-((1-(3,4-Difluorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile could be a candidate for further development in cancer therapeutics.
Comparative Analysis with Similar Compounds
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagent/Condition | Purpose | Yield Range |
|---|---|---|---|
| Acyl substitution | 3,4-Difluorobenzoyl chloride, DCM, Et₃N | Piperidine functionalization | 60–75% |
| Coupling | Halogenated isonicotinonitrile, K₂CO₃, DMF | Ether bond formation | 40–55% |
| Purification | Ethyl acetate/hexane (3:7) | Isolation | >90% purity |
Basic: What analytical techniques are recommended for confirming the structural integrity and purity of this compound?
Methodological Answer:
A combination of techniques is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., piperidinyloxy linkage at C3, fluorobenzoyl group at N1). Compare chemical shifts with analogous compounds (e.g., 3-substituted piperidine derivatives) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ≈ 372.12 Da) and fragmentation patterns.
- X-Ray Crystallography : Resolve stereochemical ambiguities, particularly for the piperidine ring conformation .
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. Table 2: Analytical Workflow
| Technique | Parameter | Critical Observations |
|---|---|---|
| ¹H NMR | δ 4.2–4.5 ppm (piperidinyloxy CH) | Confirms ether linkage |
| HRMS | m/z 372.12 [M+H]⁺ | Validates molecular formula |
| HPLC-PDA | Retention time ~8.2 min | Purity assessment |
Advanced: How can researchers resolve contradictions in bioactivity data across different assay conditions for this compound?
Methodological Answer:
Contradictions often arise from assay-specific variables:
- Buffer Composition : Test activity in varying pH (6.5–7.4) and ionic strength buffers (e.g., ammonium acetate vs. Tris-HCl). For kinase inhibition assays, maintain 10 mM MgCl₂ to stabilize ATP-binding pockets .
- Cellular vs. Cell-Free Systems : Compare IC₅₀ values in enzymatic assays (e.g., recombinant kinases) versus cell-based models (e.g., HEK293T overexpressing EGFR/HER2). Note differences due to membrane permeability or off-target effects .
- Data Normalization : Use internal controls (e.g., staurosporine for kinase inhibition) and replicate experiments (n ≥ 3) to minimize variability. Apply statistical tools like ANOVA to identify significant outliers .
Advanced: What strategies are effective in elucidating the mechanism of action, especially regarding kinase inhibition?
Methodological Answer:
- Kinase Profiling Panels : Screen against 50+ kinases (e.g., EGFR, HER2, VEGFR2) at 1 µM to identify primary targets. Use ADP-Glo™ assays for quantification .
- Surface Plasmon Resonance (SPR) : Determine binding kinetics (KD, kon/koff) by immobilizing the kinase on a sensor chip and flowing the compound at 5–100 nM .
- Molecular Dynamics (MD) Simulations : Model interactions between the fluorobenzoyl group and kinase hydrophobic pockets (e.g., HER2’s ATP-binding site). Validate with alanine-scanning mutagenesis .
Advanced: How can structure-activity relationship (SAR) studies be designed to modify the fluorobenzoyl and piperidinyloxy moieties?
Methodological Answer:
- Fluorine Substitution : Synthesize analogs with mono- (3-F or 4-F) or trifluorobenzoyl groups. Test for changes in lipophilicity (logP) and kinase selectivity .
- Piperidine Ring Modifications : Replace piperidine with morpholine or azetidine to assess steric effects. Use X-ray data to correlate ring size with binding affinity .
- Isonicotinonitrile Alternatives : Introduce pyridine or pyrimidine rings with varying electron-withdrawing groups (e.g., -CN, -NO₂) to optimize π-π stacking .
Q. Table 3: SAR Design Framework
| Modification | Hypothesis | Assay Metric |
|---|---|---|
| 3-F → 4-F | Enhanced HER2 selectivity | IC₅₀ (HER2 vs. EGFR) |
| Piperidine → Azetidine | Reduced steric hindrance | KD (SPR) |
| -CN → -NO₂ | Increased electron density | Kinase inhibition % |
Advanced: What in vitro and in vivo models are suitable for evaluating the pharmacokinetic (PK) properties of this compound?
Methodological Answer:
- In Vitro :
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure t½. Use LC-MS/MS to quantify parent compound depletion .
- Caco-2 Permeability : Assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high permeability) .
- In Vivo :
- Rodent PK Studies : Administer 5 mg/kg IV/PO to Sprague-Dawley rats. Collect plasma at 0.5, 2, 6, 12, 24 h. Calculate AUC, Cmax, and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
